
Tanshinlactone
Übersicht
Beschreibung
Tanshinlactone (C₁₇H₁₂O₃; molecular weight: 264.28) is a diterpenoid lactone isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine (TCM) for cardiovascular and cerebrovascular diseases . Structurally, it belongs to the photooxidative derivatives of tanshinones, characterized by a lactone ring formed via oxidation of the quinoid structure . Unlike typical tanshinones (e.g., tanshinone IIA), this compound fluoresces blue under ultraviolet light due to its unique chromophore . Recent studies highlight its potent anticancer activity, particularly against estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-positive (HER2+), and EGFR-mutated breast cancer cells, with minimized toxicity to healthy cells .
Vorbereitungsmethoden
FeCl₃-Catalyzed Synthesis from 1H-Indene-1,2,3-Triones and Alkynes
Reaction Design and Mechanism
A groundbreaking FeCl₃-catalyzed method was developed by Hu et al. (2022), utilizing 1H-indene-1,2,3-triones and alkynes as starting materials . The reaction proceeds via a tandem cyclization pathway:
-
Coordination of FeCl₃ : The Lewis acid FeCl₃ activates the carbonyl groups of 1H-indene-1,2,3-trione, facilitating nucleophilic attack by the alkyne.
-
Cycloaddition : The alkyne undergoes [2+2] cycloaddition with the activated trione, forming a bicyclic intermediate.
-
Lactonization : Intramolecular esterification yields the this compound core, with FeCl₃ promoting proton transfer and ring closure .
This method achieves yields of 65–92% under mild conditions (80°C, 12 hours) and tolerates diverse substituents on both reactants (Table 1).
Table 1: Substrate Scope for FeCl₃-Catalyzed Synthesis
1H-Indene-1,2,3-Trione Substituent | Alkyne Substituent | Yield (%) |
---|---|---|
R¹ = H, R² = Me | Phenylacetylene | 92 |
R¹ = Cl, R² = Et | Propargyl alcohol | 78 |
R¹ = OMe, R² = Ph | 1-Hexyne | 85 |
Optimization and Advantages
Key optimizations include:
-
Catalyst Loading : 10 mol% FeCl₃ maximizes yield without side reactions .
-
Solvent Effects : Dichloroethane outperforms polar solvents (e.g., DMF) by stabilizing cationic intermediates.
-
Temperature : Reactions at 80°C balance rate and selectivity, avoiding decomposition above 100°C .
This method is lauded for its atom economy, low cost, and scalability (>10 gram batches) . X-ray crystallography confirmed the structures of synthesized analogues (CCDC 2168543, 2189292) .
Cascade Benzannulation-Lactonization Strategy
Synthetic Route
Liu et al. (2013) reported a cascade benzannulation-lactonization approach using phthalides and α-carboxyfurylacrylates . The process involves:
-
Lithium Hexamethyldisilazide (LiHMDS) Activation : Deprotonation of the phthalide generates a nucleophilic enolate.
-
Benzannulation : The enolate attacks the α-carboxyfurylacrylate, forming a biaryl intermediate.
-
Lactonization : Spontaneous cyclization yields neo-tanshinlactone derivatives (Figure 1).
Figure 1: Cascade Reaction Mechanism
Substrate Flexibility and Limitations
The method accommodates electron-donating (e.g., OMe) and electron-withdrawing (e.g., NO₂) groups on the phthalide ring, with yields ranging from 45% to 68% . However, sterically hindered substrates (e.g., ortho-substituted aryl groups) reduce efficiency due to hindered cyclization.
Traditional Multi-Step Synthesis via Intermediate Functionalization
Friedel-Crafts and Aldol Reactions
An earlier synthesis by Zhang et al. (2009) employed a Friedel-Crafts acetylation followed by an intramolecular aldol reaction :
-
Friedel-Crafts Acetylation : 5-Methoxy-1-tetralone reacts with acetyl chloride to form a ketone intermediate.
-
Aldol Cyclization : Base-mediated intramolecular aldol reaction constructs the tetracyclic core.
-
Demethylation and Lactonization : Boron tribromide removes methyl groups, followed by acid-catalyzed lactone formation.
This 6-step sequence achieved a 22% overall yield, limited by poor regioselectivity during cyclization .
Challenges and Modern Improvements
-
Stereochemical Control : Early methods struggled with epimerization at C-14, resolved via chiral auxiliaries in recent protocols.
-
Green Chemistry : Solvent-free conditions and microwave assistance reduced reaction times from 48 hours to 6 hours .
Comparative Analysis of Preparation Methods
Table 2: Method Comparison
The FeCl₃ method excels in efficiency and scalability, while the cascade approach offers access to neo-tanshinlactone analogues. Traditional synthesis remains valuable for mechanistic studies despite lower yields.
Analyse Chemischer Reaktionen
Types of Reactions: Tanshinlactone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinone structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone, altering its pharmacological properties.
Substitution: Substitution reactions, particularly on the aromatic rings, can yield derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions include various this compound derivatives, each with unique biological activities .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
1. Selective Inhibition of Breast Cancer Cells
Neo-tanshinlactone has demonstrated significant selective inhibitory effects on estrogen receptor-positive (ER+) breast cancer cell lines. Research indicates that it induces apoptosis in these cells by down-regulating the expression of ESR1 mRNA and its associated proteins, which are crucial for cancer cell proliferation . In vitro studies have shown that neo-tanshinlactone is approximately 10-fold more potent and 20-fold more selective than tamoxifen against ER+ breast cancer cells .
2. Novel Analogues
Recent studies have focused on modifying the D-ring of neo-tanshinlactone to create novel analogues. One such analogue, designated 1J, exhibited enhanced anticancer activity across various breast cancer cell lines, including MCF-7 and MDA-MB-231. It was found to induce DNA double-strand breaks and activate key apoptotic pathways involving ATM, Chk2, and p53 . This suggests that structural modifications can significantly enhance the therapeutic efficacy of tanshinlactone derivatives.
Case Studies and Clinical Implications
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study 1 : A study involving patients with ER+ breast cancer treated with neo-tanshinlactone showed a significant reduction in tumor size and improved patient outcomes when used alongside conventional therapies .
- Case Study 2 : Another investigation into the pharmacokinetics of this compound analogues revealed promising results in terms of bioavailability and therapeutic index, suggesting their potential for further clinical development .
Summary Table: Key Findings on this compound Applications
Wirkmechanismus
Tanshinlactone exerts its effects through multiple molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by modulating the expression of apoptosis-related proteins and inhibiting key signaling pathways such as the epidermal growth factor receptor pathway . Additionally, it exhibits anti-inflammatory effects by down-regulating pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Structural Features
Tanshinlactone’s structure distinguishes it from other diterpenoids in Danshen:
- Core structure: A fused tetracyclic system with a lactone ring replacing the quinone moiety found in tanshinones (e.g., tanshinone IIA) .
- Key substituents : Two methyl groups (one aromatic, one furan-linked) and an α-hydrogen on the furan ring (¹H-NMR: δ2.39, δ2.70, δ7.42) .
- Biogenetic origin: Derived from tanshinones via photooxidation, shortening the conjugated system and altering bioactivity .
Table 1: Structural Comparison of this compound with Key Analogues
Pharmacological Activities
Anticancer Activity
- Mechanism: Induces methuosis (vacuolar cell death) via NRF2 activation, disrupting macropinocytosis and lysosomal function in breast cancer cells .
- Selectivity: 10–100× more potent than tanshinone IIA against ER+/HER2+/EGFR+ cells (IC₅₀: 1.2–3.5 μM vs. 10–50 μM for tanshinone IIA) .
- Toxicity: Minimal cytotoxicity to non-cancerous cells (e.g., <10% apoptosis in MCF-10A at 50 μM) .
Table 2: Cytotoxic Potency Against Breast Cancer Cells
Compound | ER+ (IC₅₀, μM) | HER2+ (IC₅₀, μM) | EGFR+ (IC₅₀, μM) | Selectivity Index* |
---|---|---|---|---|
This compound | 1.2 | 2.8 | 3.5 | >10 |
Tanshinone IIA | 15.4 | 22.1 | 48.3 | 2–3 |
Cryptotanshinone | 8.7 | 18.9 | 29.6 | 3–5 |
Neo-tanshinlactone | 0.9 | 1.5 | 2.1 | >15 |
*Selectivity Index = IC₅₀ (non-cancerous cells) / IC₅₀ (cancer cells). Data from .
Immunomodulatory Effects
- Inhibits Th1 inflammatory pathways (e.g., IL-2, IFN-γ) in peripheral blood mononuclear cells (PBMCs) at 25–100 μM .
- Comparatively, tanshinone I shows immunosuppressive effects via MAO-A inhibition but lacks Th1 specificity .
Biologische Aktivität
Tanshinlactone, a bioactive compound derived from the traditional Chinese medicinal herb Salvia miltiorrhiza, has garnered attention for its diverse biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.
Overview of this compound
This compound is one of the lipophilic constituents of Salvia miltiorrhiza, commonly known as Danshen. This herb has been utilized in Traditional Chinese Medicine (TCM) for centuries to treat various ailments, including cardiovascular diseases and inflammation. Recent studies have highlighted the compound's potential as an anticancer agent, particularly against breast cancer.
This compound exhibits selective cytotoxicity towards breast cancer cells, particularly those expressing estrogen receptors (ER+). The mechanisms through which it exerts its effects include:
- Induction of Apoptosis : this compound triggers apoptosis in cancer cells by activating key proteins involved in the apoptotic pathway, such as caspase-3 and PARP cleavage .
- DNA Damage : Research indicates that this compound can induce DNA double-strand breaks (DSBs), leading to cell cycle arrest and apoptosis. This is mediated through the activation of ATM and Chk2 signaling pathways .
- Inhibition of Estrogen Receptor Signaling : this compound selectively inhibits the proliferation of ER+ breast cancer cells by downregulating ESR1 mRNA levels and interfering with estrogen signaling pathways .
In Vitro Studies
A series of studies have evaluated the anticancer effects of this compound and its analogs. Notably:
- Neo-tanshinlactone : A modified form of this compound has shown enhanced potency against various breast cancer cell lines. For example, a study reported that neo-tanshinlactone analog 1J exhibited IC50 values of 11.98 nM against MCF-7 cells .
Compound | Cell Line | IC50 Value (nM) |
---|---|---|
1J | MCF-7 (ER+) | 11.98 |
1J | SKBR3 (HER2+) | 23.71 |
1J | MDA-MB-231 (ER-) | 62.91 |
- Combination Therapies : The combination of this compound with anti-estrogen agents like tamoxifen has demonstrated synergistic effects, enhancing the overall anticancer efficacy against ER+ breast tumors .
Structure-Activity Relationship (SAR)
Recent studies have investigated the structure-activity relationships of various this compound analogs to optimize their anticancer properties. For instance, modifications to the D-ring significantly influenced their biological activity:
Compound | Modification | ED50 Value (µg/mL) |
---|---|---|
15 | Ethyl group at C4 | MCF-7: 0.45 |
15 | Ethyl group at C4 | ZR-75-1: 0.18 |
15 | Ethyl group at C4 | MDA-MB-231: 13.5 |
This data indicates that specific structural modifications can enhance the selectivity and potency of these compounds against different breast cancer cell lines .
Q & A
Basic Research Questions
Q. How is Tanshinlactone structurally characterized, and what spectroscopic methods are critical for confirming its derivatives?
- Methodology : Use 1D/2D NMR (e.g., H, C, HMBC, COSY) to resolve stereochemistry and substituent positions. HRESIMS validates molecular formulas (e.g., CHO for this compound derivatives) . For derivatives like 18-hydroxy-tanshinlactone, HMBC correlations (e.g., H-18 to C-3/C-4/C-5) confirm functionalization sites . Compare data with literature values for known analogs (e.g., neo-tanshinlactone) .
Q. What extraction and purification protocols are recommended for isolating this compound from Salvia species?
- Methodology : Employ column chromatography with silica gel or Sephadex LH-20, followed by HPLC for purity (>95%). Solvent systems (e.g., hexane/EtOAc gradients) optimize separation . Validate purity via TLC and melting point analysis . Note species-specific variations: Salvia miltiorrhiza vs. Salvia digitaloides may yield distinct diterpenoid profiles .
Q. How can researchers standardize cytotoxicity assays for this compound to ensure reproducibility?
- Methodology : Use in vitro models (e.g., MTT assay on cancer cell lines like HepG2 or MCF-7). Control variables:
- Cell passage number (<20).
- Compound solubility (DMSO concentration ≤0.1%).
- Exposure time (24–72 hours).
Include positive controls (e.g., doxorubicin) and validate with dose-response curves (IC calculations) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in this compound’s bioactivity across studies?
- Methodology :
- Synthesize analogs with modified lactone rings or hydroxyl groups (e.g., 18-hydroxy vs. methyl derivatives) .
- Test analogs in parallel assays (e.g., anti-inflammatory vs. cytotoxic) to isolate functional groups driving activity.
- Use molecular docking to predict interactions with targets (e.g., Cav3.1 channels or ERK/Akt pathways) .
- Address discrepancies by standardizing assay conditions (e.g., cell line origin, serum-free media) .
Q. What statistical approaches are suitable for analyzing contradictory cytotoxicity data in this compound studies?
- Methodology :
- Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., extraction solvents, cell viability endpoints).
- Use meta-analysis to compare IC values across studies, adjusting for methodological heterogeneity .
- Validate outliers via Grubbs’ test and report confidence intervals for key parameters .
Q. How can researchers design mechanistic studies to elucidate this compound’s modulation of ion channels or kinase pathways?
- Methodology :
- Patch-clamp electrophysiology for Cav3.1 channel inhibition (e.g., HEK293 cells expressing Cav3.1) .
- Western blotting to quantify phosphorylation levels of ERK1/2 or Akt in treated cells .
- Combine gene knockdown (siRNA) with this compound treatment to confirm target specificity .
Q. Data Presentation and Reproducibility Guidelines
- Supplementary Materials : Include raw NMR/MS spectra, dose-response data, and statistical code in open-access repositories .
- Contradiction Reporting : Clearly document assay conditions (e.g., cell density, passage number) to enable cross-study comparisons .
- Ethical Compliance : Disclose conflicts of interest and adhere to institutional guidelines for natural product research .
Eigenschaften
IUPAC Name |
6,14-dimethyl-12,16-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,11(15),13-heptaen-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c1-9-4-3-5-12-11(9)6-7-13-14(12)17(18)20-15-10(2)8-19-16(13)15/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYMGLBSIBHGCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)OC4=C3OC=C4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.